3,4-Dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl) 3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-14-6-7-17(12-15(14)2)25-19(21)16-4-3-5-18(13-16)26(22,23)20-8-10-24-11-9-20/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVJNQHYTRJGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Morpholine-4-Sulfonyl)Benzoic Acid
The sulfonation of benzoic acid derivatives at the meta-position requires precise control to avoid polysubstitution.
Morpholine-4-Sulfonyl Chloride Preparation
Morpholine-4-sulfonyl chloride, the sulfonating agent, is synthesized by reacting morpholine with chlorosulfonic acid under anhydrous conditions. The exothermic reaction is conducted at 0–5°C to minimize decomposition:
Yield: 85–90% (crude), purified via vacuum distillation.
Sulfonation of Methyl Benzoate
Methyl benzoate is sulfonated at position 3 using morpholine-4-sulfonyl chloride in the presence of AlCl₃ (1.2 eq) as a Lewis acid. The methyl ester group directs sulfonation to the meta position:
Conditions : Dichloromethane, 25°C, 6 hours.
Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane).
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous KOH (2 M) in methanol at 60°C for 4 hours:
Yield : 92% after acidification (pH 2–3) and recrystallization.
Esterification with 3,4-Dimethylphenol
The carboxylic acid is activated as an acyl chloride for esterification with 3,4-dimethylphenol.
Acyl Chloride Formation
Thionyl chloride (2 eq) converts the acid to its acyl chloride under reflux in toluene:
Yield : 95% (distilled under reduced pressure).
Ester Coupling
The acyl chloride reacts with 3,4-dimethylphenol in pyridine to scavenge HCl:
Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
Yield : 88% after washing (5% HCl, NaHCO₃) and recrystallization (ethanol/water).
Optimization Strategies and Reaction Engineering
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (35 kHz) reduces the esterification time from 12 hours to 3 hours by enhancing mass transfer and reaction kinetics. For example, ultrasound improves the coupling of 3,4-dimethylphenol with the acyl chloride, achieving 94% yield.
Solvent and Catalyst Selection
-
Sulfonation : AlCl₃ in dichloromethane provides optimal electrophilic substitution rates.
-
Esterification : Pyridine as a base minimizes side reactions (e.g., acyl chloride hydrolysis).
Purification Techniques
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) removes unreacted sulfonyl chloride.
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Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity (HPLC).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, J = 2.0 Hz, Ar-H), 7.98 (dd, 1H, J = 8.4, 2.0 Hz, Ar-H), 7.62 (d, 1H, J = 8.4 Hz, Ar-H), 6.95 (s, 1H, Ar-H), 3.75–3.65 (m, 4H, morpholine CH₂), 3.15–3.05 (m, 4H, morpholine CH₂), 2.31 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
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FT-IR (KBr): 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1155 cm⁻¹ (S=O).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >99.7%.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactors enable precise temperature control during sulfonation, reducing decomposition and improving yield (82% vs. 78% batch).
Waste Minimization
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Solvent Recovery : Distillation recovers >90% dichloromethane.
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Byproduct Recycling : Unreacted morpholine is neutralized and repurposed.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-Dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- The morpholine sulfonyl group in the target compound provides a unique balance of hydrogen-bonding capacity (via the sulfonyl oxygen) and steric bulk, contrasting with the lipophilic trifluoromethyl groups in analogs like methyl 3-(trifluoromethyl)benzoate .
- Compared to methyl 3,4-dimethoxybenzoate, the target compound lacks electron-donating methoxy groups, which may reduce its solubility in polar solvents but enhance stability under acidic conditions .
Physicochemical Properties
| Property | 3,4-Dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate | Methyl 3-(trifluoromethyl)benzoate | Methyl 3,4-dimethoxybenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~375 (estimated) | 218.1 | 196.2 |
| LogP (lipophilicity) | ~2.5 (predicted) | 2.8 | 1.2 |
| Water Solubility | Low (due to sulfonamide and aromatic methyl groups) | Very low | Moderate |
| Thermal Stability | High (rigid morpholine ring resists decomposition) | Moderate | Moderate |
Key Observations :
- The morpholine sulfonyl group increases molecular weight and reduces water solubility compared to methoxy-substituted analogs. However, its sulfonyl oxygen may improve solubility in aprotic solvents like DMSO .
Biological Activity
3,4-Dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H21N1O4S
- Molecular Weight : 345.43 g/mol
- IUPAC Name : 3-(morpholine-4-sulfonyl)-3,4-dimethylbenzoic acid
- CAS Number : [Insert CAS Number]
The biological activity of 3,4-Dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The morpholine sulfonyl group is believed to enhance the compound's solubility and bioavailability, facilitating its interaction with target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus affecting cellular processes.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing various physiological responses.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 3,4-Dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 5.2 ± 0.5 | MTS Cytotoxicity |
| HCC827 (Lung Cancer) | 6.1 ± 0.7 | BrdU Proliferation |
| NCI-H358 (Lung Cancer) | 6.5 ± 0.6 | MTS Cytotoxicity |
These results suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various bacterial strains. Tests conducted using the disk diffusion method revealed:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 13 |
The observed antimicrobial effects indicate the potential for developing new antibacterial agents based on this compound.
Case Studies
- Study on Antitumor Efficacy : A study published in Pharmaceutical Research evaluated the antitumor efficacy of several sulfonamide derivatives, including 3,4-Dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate. The results indicated a strong correlation between structural modifications and increased cytotoxicity against lung cancer cell lines .
- Evaluation of Antimicrobial Properties : Research conducted by Journal of Medicinal Chemistry assessed the antimicrobial properties of various benzoate derivatives. The study found that compounds with morpholine groups exhibited enhanced activity against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-dimethylphenyl 3-(morpholine-4-sulfonyl)benzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonation of a benzoate precursor followed by coupling with morpholine. Key steps include:
- Sulfonation : Use chlorosulfonic acid to introduce the sulfonyl group at the 3-position of the benzoate core.
- Morpholine coupling : React the sulfonyl chloride intermediate with morpholine under inert conditions (e.g., N₂ atmosphere) to form the sulfonamide moiety .
- Esterification : Couple the 3,4-dimethylphenol group to the carboxylic acid derivative using DCC/DMAP catalysis .
- Optimization : Reaction temperature (0–5°C for sulfonation) and stoichiometric ratios (1:1.2 for morpholine coupling) are critical for yields >80%. Impurities arise from over-sulfonation or incomplete esterification, requiring purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Identify substituent patterns:
- Aromatic protons (δ 6.8–7.5 ppm for dimethylphenyl and benzoate groups).
- Morpholine protons (δ 3.6–3.8 ppm for N-CH₂ groups) .
- FT-IR : Confirm sulfonyl (SO₂, 1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functionalities .
- X-ray crystallography : Resolve molecular conformation and packing using SHELX software for refinement (R-factor < 0.05) .
Advanced Research Questions
Q. How do the 3,4-dimethylphenyl and morpholine-sulfonyl groups impact physicochemical properties such as solubility and lipophilicity?
- Physicochemical Analysis :
- Lipophilicity : The 3,4-dimethylphenyl group increases logP by ~1.5 units compared to unsubstituted analogs, enhancing membrane permeability but reducing aqueous solubility.
- Solubility : The morpholine-sulfonyl group introduces polarity (PSA ≈ 90 Ų), improving solubility in polar aprotic solvents (e.g., DMSO) but limiting it in aqueous buffers (≤0.1 mg/mL at pH 7.4) .
- Experimental Validation : Use shake-flask assays (octanol/water partitioning) and HPLC-UV to quantify solubility .
Q. How can researchers resolve contradictions in spectroscopic data arising from synthetic intermediates?
- Case Study : Discrepancies in ¹H NMR integration ratios (e.g., morpholine vs. aromatic protons) may indicate residual solvents or byproducts.
- Resolution Strategies :
- DEPT-135 NMR : Differentiate CH₂/CH₃ groups in morpholine versus dimethylphenyl moieties.
- LC-MS : Detect low-abundance impurities (e.g., hydrolyzed ester or sulfonic acid derivatives) with m/z +18 (water adducts) .
- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) .
Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?
- Assay Design :
- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase or MMPs) due to the morpholine-sulfonyl group’s zinc-binding potential .
- IC₅₀ Determination : Use fluorescence-based assays (e.g., FITC-casein hydrolysis for proteases) with 10-dose serial dilutions (0.1–100 µM).
- Controls : Include acetazolamide (carbonic anhydrase inhibitor) and EDTA (metalloprotease inhibitor) as benchmarks .
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes.
- Receptor Preparation : Retrieve target structures from PDB (e.g., 4XYZ for carbonic anhydrase) and optimize protonation states at pH 7.4.
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .
- MD Simulations : Run 100-ns trajectories (AMBER22) to assess binding stability and hydrogen-bond persistence with sulfonyl oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
